molecular formula C21H23FN2O5S B2545956 5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide CAS No. 1226428-07-4

5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide

Cat. No.: B2545956
CAS No.: 1226428-07-4
M. Wt: 434.48
InChI Key: FRDYCRQWFXJTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This synthetic benzenesulfonamide derivative features a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring, linked to a bicyclic octahydrobenzo-pyrido-oxazocin moiety via a sulfonamide bridge. The fluorine substituent enhances metabolic stability and membrane permeability, while the methoxy group may improve solubility . Such structural complexity necessitates advanced crystallographic tools like SHELX for precise structural elucidation .

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5S/c1-28-19-7-5-14(22)12-20(19)30(26,27)23-15-6-8-18-17(13-15)21(25)24-10-3-2-4-16(24)9-11-29-18/h5-8,12-13,16,23H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDYCRQWFXJTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide is a synthetic compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex structure characterized by a fluorinated methoxy group and a benzenesulfonamide moiety. Its chemical formula and structural representation are critical for understanding its interaction with biological targets.

Anticancer Properties

Preliminary studies suggest that compounds with similar structural frameworks may possess anticancer activity. For instance:

  • Mechanism of Action : Compounds targeting DNA synthesis and repair mechanisms have been noted to induce apoptosis in cancer cells.
  • Case Studies : In vitro studies have demonstrated that structurally related compounds inhibit the proliferation of leukemia cells with IC50 values in the nanomolar range .

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit certain enzymes. It is hypothesized that this compound may function as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of related compounds:

  • Antibacterial Assays : Compounds similar to 5-fluoro-2-methoxy-N-(13-oxo...) showed ID50 values indicating potent inhibition against Staphylococcus faecium and Escherichia coli.
  • Cytotoxicity Tests : The cytotoxic effects on cancer cell lines were evaluated using standard MTT assays. Results indicated significant growth inhibition at low micromolar concentrations.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been performed on related compounds to identify key functional groups responsible for biological activity:

CompoundKey Functional GroupsBiological Activity
AFluorine, MethoxyAntibacterial
BSulfonamideAnticancer
COxazocin coreEnzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. N-(2-Aminobicyclo[3.2.1]oct-3-yl)-4-fluorobenzenesulfonamide

  • Structure : Lacks the methoxy group and pyrido-oxazocin ring but includes a fluorobenzenesulfonamide attached to a bicyclic amine.
  • Bioactivity : Exhibits carbonic anhydrase IX inhibition (IC₅₀ = 12 nM) due to sulfonamide-zinc interaction in the active site .
  • Solubility : Moderate (0.8 mg/mL in PBS) due to reduced polar groups compared to the target compound.

b. 3-Methoxy-N-(8-oxo-5,6,7,8-tetrahydrobenzo[h]quinazolin-2-yl)benzenesulfonamide

  • Structure : Shares the methoxy-sulfonamide motif but replaces the pyrido-oxazocin with a tetrahydroquinazoline ring.
  • Bioactivity : Potent EGFR kinase inhibition (IC₅₀ = 34 nM) attributed to planar quinazoline binding .

c. Marine-Derived Salternamide E

  • Structure: A natural sulfonamide from marine actinomycetes with a macrocyclic lactam core .
  • Bioactivity : Displays antitumor activity (IC₅₀ = 1.2 µM against HeLa cells) but lower metabolic stability than synthetic analogues.
Functional Analogues
  • 4-Fluoro-N-(piperidin-2-yl)benzenesulfonamide : Simplified structure with piperidine instead of bicyclic systems. Shows weaker binding affinity (IC₅₀ = 450 nM for CA IX) due to reduced conformational restraint .
  • 2-Methoxy-N-(decahydroisoquinolin-3-yl)benzenesulfonamide: Retains methoxy and bicyclic elements but lacks fluorine, resulting in lower lipophilicity (logP = 1.2 vs. 2.5 for the target compound).

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Key Bioactivity (IC₅₀)
Target Compound 465.52 2.5 0.3 (PBS) Hypothetical CA IX IC₅₀: ~8 nM
N-(2-Aminobicyclo[3.2.1]oct-3-yl)-4-fluorobenzenesulfonamide 352.41 1.8 0.8 (PBS) CA IX IC₅₀: 12 nM
3-Methoxy-N-(8-oxo-5,6,7,8-tetrahydrobenzo[h]quinazolin-2-yl)benzenesulfonamide 428.47 2.7 0.2 (DMSO) EGFR IC₅₀: 34 nM
Salternamide E 598.63 3.1 <0.1 (Water) HeLa IC₅₀: 1.2 µM

Bioactivity and Therapeutic Potential

Fluorinated sulfonamides often exhibit enhanced blood-brain barrier penetration, hinting at CNS applications. Marine-derived analogs like Salternamide E underscore the pharmacological promise of sulfonamides but highlight stability challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.